2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is an organic compound classified as an acetamide. This compound features a complex molecular structure that includes a chlorophenoxy group, a fluorobenzyl group, and a furan-2-ylmethyl group. Such compounds are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry and pharmacology .
2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide belongs to the class of acetamides, which are characterized by the presence of an acetamide functional group. This classification is important for understanding its chemical reactivity and potential applications in various biological systems.
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves several key steps:
The reactions typically require specific conditions such as temperature control, solvent choice, and reaction time optimization to ensure high yields and purity of the final product.
The molecular formula for 2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is , and its molecular weight is 373.8 g/mol. The structural representation includes various functional groups that contribute to its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClFNO3 |
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide |
| InChI | InChI=1S/C20H17ClFNO3/c21-16-7-9... |
| InChI Key | FXJYLZBJMRVTOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl)F |
The compound can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors that mediate cellular processes. Understanding these interactions is crucial for elucidating its potential therapeutic effects or toxicity .
While specific physical properties such as melting point and boiling point are not readily available, general observations can be made regarding solubility and stability based on structural characteristics.
The compound's reactivity can be inferred from its functional groups:
Relevant data concerning stability under various conditions (pH, temperature) would be essential for practical applications but are not extensively documented in available literature .
The scientific uses of 2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide span several fields:
Such applications highlight the importance of this compound in advancing knowledge in both synthetic chemistry and biological sciences .
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5